molecular formula C18H18FNO2 B13373053 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide

Katalognummer: B13373053
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: MHWMZMMWGGEHAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the benzofuran core with 4-fluorobenzyl halides under basic conditions.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the fluorobenzyl group.

    N-(4-fluorobenzyl)propanamide: Lacks the benzofuran core.

    3-(2,3-dihydro-1-benzofuran-5-yl)-N-benzylpropanamide: Lacks the fluorine atom.

Uniqueness

The presence of both the benzofuran core and the fluorobenzyl group in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H18FNO2

Molekulargewicht

299.3 g/mol

IUPAC-Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C18H18FNO2/c19-16-5-1-14(2-6-16)12-20-18(21)8-4-13-3-7-17-15(11-13)9-10-22-17/h1-3,5-7,11H,4,8-10,12H2,(H,20,21)

InChI-Schlüssel

MHWMZMMWGGEHAT-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.